molecular formula C13H22N4O2 B2475690 1-(4-Cyclobutyl-1,4-diazepane-1-carbonyl)imidazolidin-2-one CAS No. 2309780-66-1

1-(4-Cyclobutyl-1,4-diazepane-1-carbonyl)imidazolidin-2-one

Cat. No.: B2475690
CAS No.: 2309780-66-1
M. Wt: 266.345
InChI Key: FFZVJYQYFIPPHP-UHFFFAOYSA-N
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Description

1-(4-Cyclobutyl-1,4-diazepane-1-carbonyl)imidazolidin-2-one is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclobutyl group attached to a diazepane ring, further connected to an imidazolidinone moiety. The molecular formula of this compound is C13H22N4O2, and it has a molecular weight of 266.34 g/mol .

Preparation Methods

The synthesis of 1-(4-Cyclobutyl-1,4-diazepane-1-carbonyl)imidazolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Cyclobutyl-1,4-diazepane-1-carbonyl)imidazolidin-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Cyclobutyl-1,4-diazepane-1-carbonyl)imidazolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Cyclobutyl-1,4-diazepane-1-carbonyl)imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or antagonist, binding to the active site of the target and preventing its normal function. This interaction can lead to the modulation of various biochemical pathways, ultimately resulting in the desired therapeutic effect .

Comparison with Similar Compounds

1-(4-Cyclobutyl-1,4-diazepane-1-carbonyl)imidazolidin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the cyclobutyl, diazepane, and imidazolidinone moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-cyclobutyl-1,4-diazepane-1-carbonyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c18-12-14-5-8-17(12)13(19)16-7-2-6-15(9-10-16)11-3-1-4-11/h11H,1-10H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZVJYQYFIPPHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)C(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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